



Application Notes and Protocols for In Vivo Imaging of RMC-4998 Efficacy

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Compound of Interest		
Compound Name:	RMC-4998	
Cat. No.:	B10862075	Get Quote

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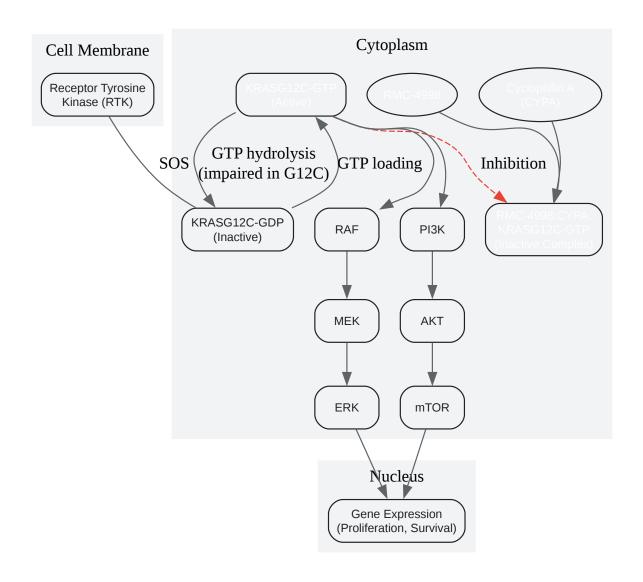
Introduction

RMC-4998 is a potent and selective inhibitor of KRASG12C, a common oncogenic driver in various cancers. It functions by forming a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound form of KRASG12C, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1] Robust preclinical evaluation of RMC-4998 efficacy requires sensitive and quantitative in vivo imaging techniques to monitor therapeutic response over time. This document provides detailed application notes and protocols for utilizing bioluminescence imaging (BLI), fluorescence imaging, positron emission tomography (PET), and magnetic resonance imaging (MRI) to assess the in vivo efficacy of RMC-4998 in xenograft models.

Signaling Pathway of KRASG12C and RMC-4998 Inhibition

KRASG12C is a constitutively active mutant of the KRAS protein, a key molecular switch in cellular signaling. In its active GTP-bound state, KRASG12C activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. **RMC-4998**, in conjunction with intracellular CYPA, selectively binds to the active KRASG12C, preventing its interaction with downstream effectors and thereby inhibiting these oncogenic signaling cascades.







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References

- 1. researchgate.net [researchgate.net]
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